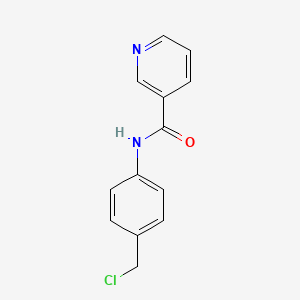

N-(4-(chloromethyl)phenyl)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN2O |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

N-[4-(chloromethyl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11ClN2O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17) |

InChI Key |

CEYUUSMTAFKKML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 4 Chloromethyl Phenyl Nicotinamide

Convergent and Divergent Synthesis Strategies for N-Phenylnicotinamides

The synthesis of the broader class of N-phenylnicotinamides, including the target compound, typically involves a convergent approach where the nicotinic acid moiety and the corresponding aniline (B41778) are prepared separately and then coupled. Divergent strategies may involve preparing a common intermediate that can be modified to create a library of analogs.

The formation of the amide bond is a critical step in the synthesis of N-(4-(chloromethyl)phenyl)nicotinamide. This is most commonly achieved through amidation reactions that couple a nicotinic acid derivative with a substituted aniline.

One prevalent method involves the activation of the carboxylic acid group of nicotinic acid. This can be done by converting nicotinic acid into a more reactive acyl chloride. Reagents such as oxalyl chloride or thionyl chloride are used to produce nicotinoyl chloride. mdpi.com This highly electrophilic intermediate then readily reacts with the amine group of 4-(chloromethyl)aniline (B1600038) in the presence of a base, like triethylamine, to form the desired amide bond. mdpi.com

Alternatively, direct coupling methods using activating agents are widely employed to facilitate amide bond formation without isolating the acyl chloride intermediate. ucl.ac.uk A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent and hydroxybenzotriazole (B1436442) (HOBt) as a catalyst is a classic approach for this type of condensation reaction. nih.gov Another common reagent is dicyclohexylcarbodiimide (B1669883) (DCC), which promotes the reaction between nicotinic acid and substituted anilines, yielding the N-phenyl nicotinamide (B372718) derivatives in high purity. wisdomlib.org These methods are valued for their operational simplicity and effectiveness across a range of substrates. digitellinc.comnih.gov

Table 1: Common Amidation Methods for N-Phenylnicotinamide Synthesis

| Method | Activating/Coupling Agent(s) | Key Features |

|---|---|---|

| Acyl Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Involves formation of a highly reactive acyl chloride intermediate; often requires a base. mdpi.com |

| Carbodiimide Coupling | EDCI/HOBt or DCC | Direct coupling of carboxylic acid and amine; avoids harsh conditions and formation of unnecessary salts. nih.govwisdomlib.org |

While direct amidation is the most common route, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for forming C-N bonds in related analogs. rsc.orgnih.gov For instance, the Buchwald-Hartwig amination could theoretically be employed to couple nicotinamide with a 4-(chloromethyl)aryl halide or pseudohalide. This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance. dntb.gov.ua

Similarly, other transition metals like copper and nickel can catalyze C-N coupling reactions. mdpi.comnih.gov Copper-catalyzed Goldberg amidation, for example, can be used for the arylation of amides with aryl halides. organic-chemistry.org These methods, while perhaps not the primary choice for this specific target, are invaluable for creating libraries of structurally diverse analogs where the direct amidation route may be less effective. dntb.gov.ua The development of ligand-free catalytic systems has also made these reactions more cost-effective and sustainable. rsc.org

Functionalization of Pyridine (B92270) and Phenyl Rings

The specific functionalities of this compound—the chloromethyl group on the phenyl ring and any potential substituents on the pyridine ring—are introduced through targeted functionalization reactions.

The chloromethyl group (–CH₂Cl) is a key functional handle on the phenyl ring. The most direct method for introducing this group onto an aromatic scaffold is through chloromethylation, often via the Blanc reaction. wikipedia.orgchempanda.com This electrophilic aromatic substitution reaction involves treating the aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). thieme-connect.deresearchgate.net

For the synthesis of the target molecule, the precursor would be 4-(chloromethyl)aniline. This intermediate can be prepared via the chloromethylation of aniline, although the amine group may require protection to prevent side reactions. An alternative and often more practical route involves the reduction of 4-nitrobenzyl chloride or the conversion of (4-aminophenyl)methanol to the corresponding chloride using a chlorinating agent like thionyl chloride. The chloromethyl group itself is a weak electron-donating group that directs subsequent electrophilic aromatic substitution to the ortho and para positions, though it also introduces significant steric hindrance at the ortho positions. stackexchange.com

Table 2: Methods for Introducing a Chloromethyl Group

| Reaction | Reagents | Catalyst | Application |

|---|---|---|---|

| Blanc Chloromethylation | Formaldehyde (or paraformaldehyde), HCl | Zinc chloride (ZnCl₂) or other Lewis acids | Direct introduction of –CH₂Cl onto an aromatic ring. thieme-connect.deresearchgate.net |

Achieving specific substitution patterns on the pyridine ring of the nicotinamide core is crucial for modifying the molecule's properties. Regioselectivity is most effectively controlled by beginning the synthesis with an already functionalized nicotinic acid derivative. mdpi.com The electronic nature of the pyridine ring dictates its reactivity towards electrophilic and nucleophilic substitution, but direct functionalization of the intact nicotinamide can lead to mixtures of isomers.

Therefore, to synthesize analogs with substituents at specific positions (e.g., 2-, 5-, or 6-positions), the corresponding substituted nicotinic acids (e.g., 6-chloronicotinic acid or 5-bromonicotinic acid) are used as starting materials. These precursors are then carried through the amidation coupling sequence described previously. This strategy ensures that the desired substituent is precisely placed on the final molecule without the need for complex separation or purification steps. This approach was successfully used in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, where 5,6-dichloronicotinic acid was used to create the corresponding 5,6-dichloro-N-(thiophen-2-yl)nicotinamide products. mdpi.com

Multicomponent Reaction (MCR) Approaches for Diversified Nicotinamide Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex molecules. researchgate.net For the synthesis of nicotinamide derivatives, MCRs provide a powerful tool for generating a library of structurally diverse compounds.

An effective MCR approach for producing functionalized nicotinamide derivatives involves the reaction between nicotinic acid, an acetylenic compound, and an alkyl isocyanide. scite.ai In this type of reaction, the alkyl isocyanide and the acetylenic ester, such as dialkyl acetylenedicarboxylates, first form a reactive zwitterionic intermediate. This intermediate is then trapped by the carboxylic acid group of nicotinic acid to yield a highly functionalized nicotinamide structure. scite.ai This methodology allows for the incorporation of various substituents based on the choice of the isocyanide and the acetylenic compound, leading to a wide range of nicotinamide derivatives.

A schematic representation of a three-component reaction for the synthesis of a nicotinamide derivative is shown below:

Figure 1: Generalized Scheme of a Three-Component Reaction for Nicotinamide Derivative Synthesis

This approach is highly convergent and atom-economical, aligning with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. researchgate.net The versatility of MCRs makes them a valuable strategy for the discovery of new nicotinamide-based compounds with potential applications in various fields of chemistry and biology.

Considerations for Sustainable Synthetic Protocols (Green Chemistry)

The growing emphasis on environmental sustainability in chemical synthesis has led to the development of greener methods for amide bond formation, a key step in the synthesis of this compound. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified amide bond formation as a top priority for the development of more sustainable methods. rsc.org

Biocatalysis:

One of the most promising green approaches is the use of enzymes as catalysts (biocatalysis). rsc.orgnih.gov Enzymes operate under mild reaction conditions, are highly selective, and can often be used in aqueous media, reducing the need for hazardous organic solvents. rsc.org

For the synthesis of nicotinamide derivatives, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed. nih.govmdpi.com CALB can catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether, offering high yields and conversions without the need for complex purification steps. nih.govmdpi.com This enzymatic approach avoids the use of traditional coupling reagents that generate significant chemical waste. nih.gov

Table 1: Comparison of Traditional and Enzymatic Amide Bond Formation

| Feature | Traditional Chemical Synthesis | Enzymatic Synthesis (e.g., using CALB) |

|---|---|---|

| Catalyst | Coupling reagents (e.g., DCC, EDC) | Enzyme (e.g., Lipase) |

| Solvent | Often chlorinated or polar aprotic solvents | Green solvents (e.g., CPME) or aqueous media |

| Byproducts | Stoichiometric amounts of waste | Minimal byproducts |

| Reaction Conditions | Often requires heating or cooling | Mild temperatures (e.g., 50-60 °C) |

| Atom Economy | Lower | Higher |

ATP-Dependent Amide Bond Synthetases:

Another class of enzymes, ATP-dependent amide bond synthetases, offers a highly efficient route for amide formation in aqueous environments. rsc.orgdtu.dk These enzymes utilize the energy from ATP hydrolysis to activate the carboxylic acid, enabling its reaction with an amine. rsc.org Researchers are exploring the use of robust and promiscuous ancestral amide bond synthetases to broaden the substrate scope for biocatalytic amide synthesis. dtu.dk

Alternative Solvents and Reaction Conditions:

The principles of green chemistry also encourage the use of safer solvents and the reduction of energy consumption. mdpi.com Research into the synthesis of nicotinamide derivatives has demonstrated the use of environmentally friendly solvents like tert-amyl alcohol in continuous-flow microreactors, which can significantly shorten reaction times and improve yields compared to traditional batch processes. nih.gov Metal-free transamidation reactions are also being developed as a sustainable alternative for amide bond formation. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more environmentally responsible and efficient manner.

Chemical Reactivity and Transformation Pathways of N 4 Chloromethyl Phenyl Nicotinamide

Reactivity of the Chloromethyl Group as a Versatile Electrophile

The chloromethyl group attached to the phenyl ring is a key center of reactivity. Structurally analogous to benzyl (B1604629) chloride, this group is a potent electrophile due to the stability of the potential carbocation intermediate and the transition state of substitution reactions. The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, primarily through an SN2 mechanism, although an SN1 pathway can be favored under certain conditions. The reactivity of such benzylic halides is significantly higher than that of simple alkyl halides. nih.gov

The electrophilic nature of the chloromethyl carbon makes it an excellent site for nucleophilic displacement reactions, providing a straightforward route for the derivatization of the molecule. This versatility allows for the introduction of various functional groups, leading to a diverse library of compounds. The reaction involves the displacement of the chloride ion, which is a good leaving group, by a nucleophile. nih.gov

Common nucleophilic substitution reactions at the chloromethyl position include:

Amination: Reaction with primary or secondary amines yields the corresponding secondary or tertiary amine derivatives.

Alkoxylation: Treatment with alcohols or alkoxides results in the formation of ethers.

Thiolation: Reaction with thiols or thiolates produces thioethers.

Cyanation: Displacement by a cyanide ion (e.g., from NaCN or KCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azidation: Reaction with sodium azide (B81097) yields an organic azide, a precursor for the synthesis of amines via reduction or for use in click chemistry.

These derivatization reactions are fundamental in modifying the molecule's properties for various applications, including the synthesis of biologically active compounds. acs.org

| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine (R₂NH) | Pyrrolidine | N-(4-((pyrrolidin-1-yl)methyl)phenyl)nicotinamide | Secondary Amine Derivative |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | N-(4-(methoxymethyl)phenyl)nicotinamide | Ether |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | N-(4-((phenylthio)methyl)phenyl)nicotinamide | Thioether |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | N-(4-(cyanomethyl)phenyl)nicotinamide | Nitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | N-(4-(azidomethyl)phenyl)nicotinamide | Azide |

The presence of both an electrophilic center (the chloromethyl group) and potential nucleophilic sites within the same molecule (the amide nitrogen and the pyridine (B92270) nitrogen) opens the possibility for intramolecular cyclization reactions. Such reactions are a powerful tool for the synthesis of N-heterocycles. rsc.org The feasibility and outcome of these ring-closing reactions depend on factors such as ring strain in the transition state and the resulting product, reaction conditions, and the relative nucleophilicity of the available atoms.

A potential, though likely challenging, pathway could involve the intramolecular attack of the amide nitrogen on the chloromethyl carbon. This would lead to the formation of a seven-membered ring, a process that can be kinetically and thermodynamically less favorable than the formation of five- or six-membered rings. Alternatively, modification of the nicotinamide (B372718) ring to introduce a more suitably positioned and reactive nucleophile could facilitate an efficient intramolecular cascade cyclization to generate novel polyheterocyclic systems. rsc.org

Transformations Involving the Nicotinamide Amide Linkage

The amide bond in the nicotinamide moiety is relatively stable but can undergo transformations under specific conditions. The most common reaction is hydrolysis, which cleaves the amide bond.

Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the amide linkage can be hydrolyzed to yield nicotinic acid and 4-(chloromethyl)anilinium chloride.

Base-Catalyzed Hydrolysis: Under strong basic conditions, hydrolysis results in the formation of a nicotinate (B505614) salt and 4-(chloromethyl)aniline (B1600038).

Nicotinamide is known to hydrolyze to nicotinic acid and ammonia (B1221849) in both acidic and alkaline media. scite.ai This reactivity is expected to be mirrored in N-(4-(chloromethyl)phenyl)nicotinamide. Beyond hydrolysis, other transformations such as reduction of the amide carbonyl group are possible using powerful reducing agents like lithium aluminum hydride, which would yield the corresponding secondary amine.

Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and light. The primary degradation pathways involve the hydrolysis of its two most reactive sites: the chloromethyl group and the amide linkage.

Hydrolysis of the Chloromethyl Group: In aqueous media, particularly under neutral or slightly basic conditions, the chloromethyl group can slowly hydrolyze to a hydroxymethyl (benzylic alcohol) group, forming N-(4-(hydroxymethyl)phenyl)nicotinamide. This reaction proceeds via a nucleophilic substitution where water acts as the nucleophile.

Hydrolysis of the Amide Linkage: As described in section 3.2, the amide bond can be cleaved under acidic or basic conditions, leading to the formation of nicotinic acid and 4-(chloromethyl)aniline (or their respective salts).

Under conditions that promote both reactions (e.g., prolonged heating in an unbuffered aqueous solution), a mixture of degradation products could be formed, including N-(4-(hydroxymethyl)phenyl)nicotinamide, nicotinic acid, and 4-(chloromethyl)aniline. The relative rates of these degradation pathways would depend on the specific conditions employed.

Chloro-Methyl Interchange Phenomena in Crystalline Systems

In the realm of solid-state chemistry and crystal engineering, the "chloro-methyl exchange rule" is a recognized concept. ias.ac.in This principle posits that because a chlorine atom and a methyl group have nearly the same van der Waals volume, they can often be interchanged in a molecule without significantly altering the crystal packing structure. researchgate.net This phenomenon leads to the formation of isostructural crystals, which can form solid solutions over a range of compositions.

The validity of this rule for a given pair of chloro and methyl analogues depends on the dominant intermolecular forces stabilizing the crystal. Isostructural behavior is most common when crystal packing is governed primarily by non-directional van der Waals forces (dispersive and repulsive interactions). ias.ac.inresearchgate.net However, violations of this rule are frequently observed when more specific, directional forces are at play. ias.ac.in For instance, if weak, attractive Cl···Cl interactions are crucial for the crystal packing of the chloro-compound, its methyl analogue may adopt a completely different structure because it cannot replicate these specific interactions. acs.orgresearchgate.net

| Property | Chloro Group (-Cl) | Methyl Group (-CH₃) | Reference |

|---|---|---|---|

| van der Waals Volume (ų) | ~19-20 | ~24 | ias.ac.in |

| van der Waals Radius (Å) | 1.75 | 2.00 | - |

| Electronegativity (Pauling Scale) | 3.16 (of Cl atom) | 2.20 (of C atom) | - |

| Potential for Directional Interactions | Yes (e.g., Cl···Cl, C-H···Cl) | Yes (e.g., C-H···π) | ias.ac.in |

Spectroscopic and Crystallographic Elucidation of N 4 Chloromethyl Phenyl Nicotinamide Molecular Structure

Advanced Spectroscopic Techniques for Structural Characterization

A suite of spectroscopic methods is employed to confirm the identity and elucidate the detailed structural features of N-(4-(chloromethyl)phenyl)nicotinamide.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the spectra provide information about the electronic environment of each nucleus, while signal splitting (multiplicity) reveals details about neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the nicotinamide (B372718) and the 4-(chloromethyl)phenyl moieties.

Nicotinamide Ring Protons: The four protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.5-9.2 ppm) due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. nih.gov The proton at the C2 position is generally the most deshielded. nih.govbmrb.io

Phenyl Ring Protons: The four protons on the para-substituted benzene (B151609) ring are expected to exhibit an AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.3-7.8 ppm).

Amide Proton (N-H): A broad singlet corresponding to the amide proton is anticipated, typically in the range of δ 8.0-10.5 ppm, with its exact position being sensitive to solvent and concentration.

Chloromethyl Protons (-CH₂Cl): A sharp singlet for the two methylene (B1212753) protons of the chloromethyl group is expected around δ 4.6-4.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the δ 164-168 ppm range.

Aromatic Carbons: The carbons of the pyridine and benzene rings are expected to appear in the δ 120-155 ppm region. bmrb.io The carbon attached to the chloromethyl group and the carbons adjacent to the pyridine nitrogen would be readily identifiable.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to have a chemical shift in the range of δ 44-47 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Nicotinamide H2 | ~9.1 (d) | ~153 |

| Nicotinamide H4 | ~8.8 (dd) | ~150 |

| Nicotinamide H5 | ~7.6 (t) | ~124 |

| Nicotinamide H6 | ~8.3 (d) | ~136 |

| Amide N-H | 8.0-10.5 (br s) | - |

| Phenyl H (ortho to NH) | ~7.7 (d) | ~138 |

| Phenyl H (ortho to CH₂Cl) | ~7.4 (d) | ~129 |

| Methylene -CH₂- | ~4.7 (s) | ~45 |

| Carbonyl C=O | - | ~165 |

| Nicotinamide C3 | - | ~130 |

| Phenyl C (ipso to NH) | - | ~139 |

| Phenyl C (ipso to CH₂Cl) | - | ~135 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₁₃H₁₁ClN₂O), the exact molecular weight is 246.0560 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 246, along with an isotopic peak ([M+2]⁺) at m/z 248 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloromethyl group. mdpi.com

Amide Bond Cleavage: Fission of the C-N amide bond can lead to two primary fragment ions: the nicotinoyl cation (m/z 106) and the 4-(chloromethyl)aniline (B1600038) radical cation (m/z 141).

Loss of Chlorine: Fragmentation may begin with the loss of a chlorine radical (Cl•) to give an ion at m/z 211.

Benzylic Cleavage: Loss of the entire 4-(chloromethyl)phenyl group can also occur.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

N-H Stretch: A sharp absorption band is expected in the region of 3250-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, characteristic absorption for the carbonyl stretch is expected between 1650 and 1680 cm⁻¹. researchgate.net This is one of the most prominent peaks in the IR spectrum.

Amide II Band (N-H Bend): This band, arising from a combination of N-H bending and C-N stretching, is found in the 1510-1550 cm⁻¹ range.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the pyridine and benzene rings.

C-Cl Stretch: A moderate to strong absorption corresponding to the C-Cl stretching vibration is expected in the 650-800 cm⁻¹ region.

Table 2: Characteristic FT-IR Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3250 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1550 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 650 - 800 |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with its two aromatic systems—the nicotinamide and the phenyl rings.

The nicotinamide chromophore itself typically shows absorption bands around 260 nm. researchgate.netnih.gov The presence of the substituted phenyl ring is expected to result in a complex spectrum with absorption maxima likely in the 250-280 nm range. The n-π* transition associated with the carbonyl group's non-bonding electrons is also possible but is often weaker and may be obscured by the stronger π-π* bands. Photophysical studies could further explore the excited-state dynamics, such as fluorescence lifetime, which for many nicotinamide derivatives is known to be very short. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been reported, its solid-state conformation can be predicted based on related structures. researchgate.netresearchgate.net

Amide Group Planarity: The amide functional group (C-CO-NH-C) is expected to be planar or nearly planar.

Intermolecular Interactions and Hydrogen Bonding Networks

In the absence of specific data for this compound, the intermolecular interactions can be predicted based on the functional groups present in the molecule: the nicotinamide moiety and the chloromethylated phenyl ring. The nicotinamide portion of the molecule provides key sites for hydrogen bonding, with the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyridine nitrogen atom serving as an additional hydrogen bond acceptor.

Studies on nicotinamide itself and its cocrystals have revealed robust hydrogen-bonding synthons. frontiersin.orgfrontiersin.orgrsc.org Typically, nicotinamide molecules self-associate through N-H···O=C hydrogen bonds to form dimers or catemeric chains. researchgate.netamazonaws.com The pyridine nitrogen is also frequently involved in hydrogen bonding, often with donor groups from adjacent molecules. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (amide) | O=C (amide) | Strong Hydrogen Bond |

| C-H (phenyl/pyridine) | O=C (amide) | Weak Hydrogen Bond |

| C-H (phenyl/pyridine) | N (pyridine) | Weak Hydrogen Bond |

| C-H (phenyl/CH₂Cl) | Cl | Weak Hydrogen Bond |

| C-H (amide/phenyl) | π-system (phenyl/pyridine) | C-H···π Interaction |

This table is predictive and not based on experimental data for the title compound.

Crystal Packing Architectures and Polymorphism

The way individual molecules of this compound pack in the solid state would be a direct consequence of the intermolecular interactions discussed above. The combination of strong hydrogen bonds from the nicotinamide core and weaker interactions involving the substituted phenyl ring would dictate the final crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for nicotinamide, which has at least nine known polymorphs. researchgate.netamazonaws.comnih.govchemrxiv.org These different forms arise from variations in the hydrogen-bonding patterns and molecular conformations, leading to different packing arrangements and thermodynamic stabilities. researchgate.netnih.gov The conformational flexibility of this compound, particularly the torsion angles between the amide linker and the two aromatic rings, could readily allow for the formation of multiple crystal forms.

Different polymorphs would exhibit distinct physicochemical properties. The specific packing architecture—be it layered, herringbone, or a more complex 3D network—would be determined by the most energetically favorable arrangement of the supramolecular synthons. Without experimental data, it is not possible to determine the actual crystal packing or to know if this compound exhibits polymorphism. However, given the structural complexity and the known behavior of its parent compound, the existence of multiple polymorphic forms is a distinct possibility. rsc.org

Computational Chemistry and Theoretical Modeling of N 4 Chloromethyl Phenyl Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, providing fundamental information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. Geometric optimization is a key application, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov For N-(4-(chloromethyl)phenyl)nicotinamide, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G++(d,p), which provides a robust description of the molecule's geometry. mdpi.comnih.gov

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, the planarity of the pyridine (B92270) and phenyl rings, along with the orientation of the amide linkage and the chloromethyl group, are precisely determined. These optimized structural parameters are the foundation for subsequent calculations of other molecular properties. mdpi.com

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C=O | 1.235 | O-C-N (Amide) | 122.5 |

| C-N (Amide) | 1.360 | C-N-C (Amide-Phenyl) | 128.0 |

| N-H (Amide) | 1.010 | C-C-Cl (Chloromethyl) | 110.5 |

| C-Cl | 1.790 | Pyridine Ring Angles | ~120.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich nicotinamide (B372718) and phenyl rings. The LUMO is likely distributed over the pyridine ring and the electron-withdrawing chloromethyl group. malayajournal.org The analysis of these orbitals helps predict the molecule's behavior in charge-transfer interactions. nih.gov From the HOMO and LUMO energies, various quantum chemical descriptors such as electronegativity, chemical potential, hardness, and softness can be calculated to further quantify reactivity.

| Property | Value (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.76 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.82 |

| Global Hardness (η) | 2.38 |

| Electronegativity (χ) | 4.20 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. materialsciencejournal.org

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can identify key stabilizing effects. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the amide nitrogen and carbonyl oxygen into the antibonding orbitals (π*) of the adjacent aromatic rings. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, with higher E(2) values indicating stronger interactions. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Amide) | π* (C=O) | 45.8 |

| LP(2) O (Carbonyl) | π* (C-N Amide) | 28.5 |

| π (Phenyl Ring) | π* (C=O) | 18.2 |

| π (Pyridine Ring) | π* (C=O) | 20.1 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbhu.ac.in The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the carbonyl oxygen and the pyridine nitrogen atom. nih.gov

Blue Regions: Indicate positive potential, electron-deficient, and are prone to nucleophilic attack. These are typically found around acidic hydrogen atoms, such as the amide proton (N-H). nih.gov

Green Regions: Represent neutral or zero potential.

The MEP surface provides a qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. malayajournal.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations provide a static picture of the minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, offering insights into its conformational flexibility and behavior in different environments, such as in a solvent. mdpi.com

In Silico Prediction of Chemical Reactivity and Selectivity

The data gathered from quantum chemical calculations and MD simulations can be integrated to make in silico predictions about the chemical reactivity and selectivity of this compound.

Reactivity Sites: The MEP surface clearly identifies the nucleophilic (carbonyl oxygen, pyridine nitrogen) and electrophilic (amide hydrogen) centers. malayajournal.orgnih.gov The chloromethyl group is a well-known reactive site, susceptible to nucleophilic substitution reactions, a feature that computational analysis would highlight.

Chemical Stability: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. A relatively large gap would suggest high kinetic stability. nih.gov

Reaction Mechanisms: NBO analysis can shed light on the electronic rearrangements that occur during a chemical reaction, helping to elucidate potential reaction pathways. materialsciencejournal.org

Drug-Likeness: Computational tools can also be used to predict absorption, distribution, metabolism, and excretion (ADMET) properties, which are crucial in the early stages of drug discovery. mdpi.comnih.gov This allows for an initial assessment of the compound's potential as a therapeutic agent.

By combining these theoretical approaches, a comprehensive profile of this compound's chemical nature can be constructed, guiding further experimental investigation and application. researchgate.net

Computational Screening and Library Design

Computational screening and library design are pivotal in modern drug discovery, enabling the rapid in silico evaluation of vast numbers of compounds to identify promising therapeutic candidates. While specific computational screening studies focused solely on this compound are not extensively documented in publicly available research, the methodologies applied to the broader class of nicotinamide derivatives provide a clear framework for how such investigations would be conducted. These approaches are instrumental in optimizing lead compounds and exploring the chemical space around a core scaffold to improve potency, selectivity, and pharmacokinetic properties.

Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target, often a protein or enzyme. Techniques like molecular docking are used to predict the binding affinity and orientation of a ligand within the target's active site. For nicotinamide derivatives, this has been applied to targets such as Nicotinamide N-methyltransferase (NNMT), where docking studies have successfully correlated ligand-enzyme interaction scores with experimentally determined inhibitory concentrations (IC50 values). nih.gov

Ligand-based virtual screening (LBVS), conversely, does not require the structure of the target protein. Instead, it utilizes the information from a set of known active compounds. Pharmacophore modeling, a common LBVS method, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for biological activity. This model is then used as a query to search compound libraries for molecules that possess a similar arrangement of features.

The design of a chemical library based on the this compound scaffold would involve the systematic modification of different parts of the molecule. For instance, the nicotinamide core, the phenyl ring, and the chloromethyl group could all be altered to explore the structure-activity relationship (SAR). The goal is to generate a diverse set of virtual compounds that can then be screened for their potential to interact with a specific biological target.

A critical component of computational screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. For nicotinamide-based compounds, computational tools are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target effects.

The following hypothetical data table illustrates the type of information that would be generated during a computational screening and library design study for derivatives of this compound aimed at a specific protein target. The table includes parameters such as docking scores, which predict binding affinity, and key ADMET properties.

| Compound ID | Modification on Phenyl Ring | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Penetration | Lipinski's Rule of Five Violations |

| NCN-001 | -H | -7.2 | 85 | High | 0 |

| NCN-002 | -F | -7.5 | 88 | High | 0 |

| NCN-003 | -OCH3 | -7.9 | 82 | Medium | 0 |

| NCN-004 | -CF3 | -8.1 | 75 | Low | 0 |

| NCN-005 | -NO2 | -8.5 | 70 | Low | 0 |

This table is a hypothetical representation for illustrative purposes and is not based on actual experimental data for this compound derivatives.

Structure Activity Relationship Sar Studies of N 4 Chloromethyl Phenyl Nicotinamide Analogs

Design and Synthesis of N-(4-(chloromethyl)phenyl)nicotinamide Derivatives

The synthesis of this compound derivatives typically involves the formation of an amide bond between a substituted nicotinic acid and a corresponding substituted aniline (B41778). A common synthetic strategy is the condensation reaction, where the carboxylic acid of the nicotinamide (B372718) moiety is activated and then reacted with the amino group of the phenyl portion. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are often used to facilitate this coupling. nih.gov Alternative methods include converting the nicotinic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the aniline derivative. mdpi.com

Modifications to the phenyl ring are a primary focus in SAR studies to understand the influence of electronic and steric effects on activity.

Halogen Substitutions: The introduction of halogen atoms (F, Cl, Br) is a common strategy. Studies on related nicotinamide series have shown that compounds bearing electron-withdrawing groups, such as 4-chloro, 4-bromo, or 4-nitro on the phenyl ring, exhibit potent anti-inflammatory activity. researchgate.net For instance, moving a substituent from one position to another can have a dramatic effect; para-substitution is often well-tolerated, while ortho-substitution can lead to a complete loss of activity, likely due to steric hindrance. nih.gov

Alkyl Substitutions: The size and position of alkyl groups can significantly impact potency. SAR analyses have revealed that smaller alkyl groups are often preferred over bulkier ones. acs.org For example, methyl-substituted analogs frequently show better activity than those with benzyl (B1604629) groups, which may hinder interactions with target proteins or reduce cellular uptake. acs.org The position of the alkyl group is also critical; in one study, a meta-isopropyl group on the aniline moiety was found to be optimal for antifungal activity, with ortho or para positioning leading to a decrease or complete loss of potency. nih.gov

| Substitution on Phenyl Ring | General Effect on Activity | Reference |

| Electron-withdrawing groups (4-Cl, 4-Br, 4-NO₂) | Potent activity observed in some series | researchgate.net |

| ortho-substitution | Often leads to loss of activity | nih.gov |

| para-substitution | Generally well-tolerated | nih.gov |

| Small alkyl groups (e.g., methyl) | Preferred over bulkier groups (e.g., benzyl) | acs.org |

The nicotinamide portion of the molecule offers multiple sites for modification, including the pyridine (B92270) ring and the amide linkage itself.

Pyridine Ring Substitutions: The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various substituents. SAR studies on N-(thiophen-2-yl) nicotinamide derivatives revealed that substituting the pyridine ring with halogens significantly influences fungicidal activity. mdpi.com Specifically, a compound with chloro groups at both the 5th and 6th positions of the pyridine ring showed the highest activity against cucumber downy mildew. mdpi.com The presence of a chloro group at the 6th position appeared particularly beneficial for activity. mdpi.com

Amide Modifications: The amide bond is a critical linker and a key site for hydrogen bonding. Modifications in this area are less common but can be explored to alter the molecule's conformation and stability. For instance, designing bisubstrate inhibitors that occupy both the nicotinamide and the S-adenosyl-methionine (SAM) binding pockets of enzymes like Nicotinamide N-Methyltransferase (NNMT) has been a successful strategy. mdpi.comnih.gov These designs often involve more complex linkers than a simple amide bond.

While this compound features a direct amide linker, related research has explored alternative scaffolds to connect the two aromatic rings, which can significantly influence activity. The goal is to optimize the distance and relative orientation of the phenyl and nicotinamide moieties for ideal interaction with the biological target.

In the development of NNMT inhibitors, for example, piperazine-substituted isoquinolines have been used as part of the linker structure, connecting a phenyl-pyrazole moiety to the rest of the molecule. mdpi.com In another study, a diarylamine-modified scaffold was synthesized to create novel nicotinamide derivatives. nih.gov The introduction of a piperidine (B6355638) linker has also been used as a strategy to offer new opportunities for derivatization and to explore molecules with varying physicochemical properties. frontiersin.org These examples demonstrate that moving beyond a simple amide bond to more complex and rigid or flexible linkers can lead to compounds with improved biological profiles.

Identification of Pharmacophoric Elements and Key Structural Determinants for Activity

A pharmacophore model outlines the essential molecular features necessary for biological activity. For nicotinamide analogs, key pharmacophoric elements often include a heteroaromatic moiety, a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic aromatic region. acs.org

Docking studies have provided insights into the binding modes of these inhibitors. For instance, in NNMT inhibitors, the pyridine ring of the nicotinamide analog typically occupies the nicotinamide binding pocket, where the pyrazole (B372694) nitrogen can interact with key amino acid residues like Tyr-20. mdpi.com Aromatic interactions between the inhibitor's rings and tyrosine residues (e.g., Tyr-11, Tyr-204) are also crucial for binding affinity. mdpi.com Similarly, in succinate (B1194679) dehydrogenase (SDH) inhibitors, nicotinamide derivatives can form hydrogen bonds with key residues such as His364 and Arg408 within the enzyme's active site. nih.gov

The key structural determinants for activity can be summarized as follows:

Hydrogen Bonding: The amide group is a critical hydrogen bond donor and acceptor.

Aromatic/Hydrophobic Interactions: Both the phenyl and pyridine rings engage in hydrophobic and π-stacking interactions with the target protein. mdpi.com

Electronic Effects: The activity is highly sensitive to the electronic nature of substituents on both rings. As noted, electron-withdrawing groups on the phenyl ring and specific halogenation patterns on the pyridine ring can enhance potency. mdpi.comresearchgate.net

Steric Factors: The size and position of substituents are critical. Bulky groups in sterically hindered positions can disrupt binding and abolish activity. nih.govacs.org

| Structural Feature | Interaction Type | Importance for Activity | Reference |

| Amide Group | Hydrogen Bonding | Critical for anchoring the molecule in the active site | nih.gov |

| Pyridine Ring | Aromatic/Hydrophobic Interactions | Binds in specific pockets, interacts with key residues | mdpi.com |

| Phenyl Ring | Aromatic/Hydrophobic Interactions | Contributes to binding affinity | mdpi.com |

| Substituents (e.g., halogens) | Electronic/Steric Effects | Modulates binding affinity and overall potency | mdpi.comnih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not detailed in the reviewed literature, the principles of this approach are widely applied in drug design for similar compounds.

A 3D-QSAR study, such as a Comparative Molecular Field Analysis (CoMFA), could be developed for this compound analogs. nih.gov This process would involve:

Data Set Preparation: A series of synthesized analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields around each molecule would be calculated.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), would be used to create a regression model that correlates the variations in the molecular fields with the variations in biological activity.

The resulting QSAR model can be visualized as 3D contour maps, indicating regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would likely increase or decrease activity. Such models provide predictive insights, helping to rationalize the experimentally observed SAR and guide the design of new, more potent analogs with optimized properties, thereby reducing the need for exhaustive synthesis and screening. nih.gov

Molecular Interactions and Mechanistic Investigations of N 4 Chloromethyl Phenyl Nicotinamide

Molecular Docking and Protein-Ligand Interaction Analysis

Elucidation of Binding Modes and Affinities with Target Proteins

There are no published studies that have performed molecular docking of N-(4-(chloromethyl)phenyl)nicotinamide with any specific protein targets. Consequently, data on its binding modes and affinities, such as dissociation constants (Kd) or inhibition constants (Ki), are not available.

Identification of Critical Residues for Ligand Recognition and Binding

Without molecular docking or co-crystallization studies, the critical amino acid residues that would be involved in the recognition and binding of this compound to any protein target have not been identified.

Cellular Mechanistic Studies (In Vitro)

Modulation of Specific Cellular Pathways and Signaling Cascades

There is no available research detailing the effects of this compound on any specific cellular pathways or signaling cascades. Investigations into how this compound might influence cellular processes are yet to be conducted.

Interactions with Key Enzymes (e.g., GSK-3, CDK6, EGFR, Oxidoreductases)

Direct experimental evidence of this compound interacting with key enzymes such as Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 6 (CDK6), Epidermal Growth Factor Receptor (EGFR), or various oxidoreductases is not present in the scientific literature. While other nicotinamide (B372718) derivatives have been studied as inhibitors of such enzymes, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Receptor Antagonism Mechanisms (e.g., CXCR1/2)

The potential for this compound to act as an antagonist for receptors like CXCR1/2 has not been investigated. Studies on related nicotinamide glycolates have shown antagonism at these receptors through an intracellular mechanism, but similar research on this compound has not been published.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the development and application of biological assays for the mechanistic interrogation of this compound. Research and published findings necessary to construct a detailed and scientifically accurate article on this specific topic are not presently available.

While extensive research exists on the broader class of nicotinamide derivatives, these findings cannot be directly attributed to this compound without violating the principles of scientific accuracy.

For context, the investigation of related nicotinamide derivatives often involves a variety of biological assays to determine their mechanism of action. These may include:

Antifungal and Antimicrobial Assays: Assays such as the determination of Minimum Inhibitory Concentration (MIC), time-kill curve studies, and biofilm formation assays are common. nih.govbohrium.com For instance, studies on some derivatives screen for activity against fungal pathogens like Candida albicans and plant pathogens. nih.govmdpi.com

Enzyme Inhibition Assays: A primary focus in the study of nicotinamide analogs is their potential to inhibit specific enzymes. Nicotinamide N-methyltransferase (NNMT) is a significant target, and various assays have been developed to screen for its inhibitors, including fluorescence polarization-based competition assays and chromatography-mass spectrometry methods. researchgate.netnih.govsemanticscholar.org Other enzymes, such as succinate (B1194679) dehydrogenase (SDH), have also been investigated as potential targets for fungicidal nicotinamide derivatives. researchgate.net

Cell-Based Assays: Mechanistic studies often employ cell-based assays to understand a compound's effect on cellular processes, such as cell wall integrity, hyphal formation in fungi, or cytotoxicity against human cell lines. bohrium.comnih.gov

However, without specific studies focused on this compound, detailing the application of these or other assays, or providing specific research data (such as IC₅₀ or MIC values), would be speculative. Therefore, the requested article focusing solely on this compound cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(chloromethyl)phenyl)nicotinamide, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves coupling nicotinoyl chloride with 4-(chloromethyl)aniline under controlled conditions. Key parameters include maintaining a temperature range of 0–5°C during the coupling step to minimize side reactions and using anhydrous solvents like dichloromethane or dimethylformamide (DMF) to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity. Reaction optimization can be guided by monitoring pH (neutral to slightly basic) and using catalytic agents like triethylamine .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the presence of the chloromethyl (-CHCl) group (δ ~4.6 ppm for CHCl) and nicotinamide aromatic protons.

- IR : Peaks at ~1670 cm (amide C=O stretch) and ~680 cm (C-Cl stretch).

- HPLC-MS : To assess purity (>95%) and molecular ion consistency (expected [M+H] at m/z 275.07). Cross-referencing with computational predictions (e.g., DFT-based NMR shifts) resolves ambiguities .

Q. What are the solubility challenges associated with this compound, and what formulation strategies can address them?

- Answer : The compound exhibits poor aqueous solubility due to its hydrophobic aryl and chloromethyl groups. Strategies include:

- Co-solvent systems : Use DMSO or ethanol/water mixtures (≤20% organic phase).

- Solid dispersion : Encapsulation with cyclodextrins or polyvinylpyrrolidone (PVP) to enhance bioavailability.

- pH adjustment : Solubility increases slightly in alkaline buffers (pH 8–9) due to partial deprotonation of the amide .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Variable-temperature NMR : To identify dynamic processes affecting peak splitting.

- DFT calculations : Compare computed shifts (using solvents like DMSO or chloroform in Gaussian/Psi4) with experimental data.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously. Contradictions in IR data (e.g., unexpected C=O stretches) may indicate impurities requiring LC-MS reanalysis .

Q. What strategies are effective in elucidating the mechanism of biological activity for this compound in target validation studies?

- Answer : Mechanistic studies involve:

- Enzyme inhibition assays : Test activity against kinases or dehydrogenases (e.g., NAD-dependent enzymes) using fluorogenic substrates.

- Molecular docking : Simulate binding interactions with targets like EGFR or PARP using AutoDock Vina.

- SAR studies : Modify the chloromethyl group to assess its role in cytotoxicity (e.g., replacing Cl with -OH or -NH). Cross-validate with CRISPR-edited cell lines to confirm target specificity .

Q. How does the chloromethyl group in this compound influence its reactivity in subsequent derivatization reactions?

- Answer : The -CHCl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or conjugates. Key considerations:

- Reactivity : Optimize reaction conditions (e.g., KI as a catalyst in DMF at 60°C) to avoid hydrolysis to -CHOH.

- Stability : Monitor degradation via TLC/HPLC under acidic/basic conditions.

- Applications : Derivatization with fluorescent tags (e.g., dansyl chloride) enables cellular tracking .

Q. What analytical techniques are critical for detecting degradation products of this compound under varying storage conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with:

- UPLC-QTOF : Identify degradation products (e.g., hydrolyzed -CHOH derivatives) with high mass accuracy.

- Forced degradation : Expose to UV light, HO, or acidic/alkaline conditions to profile oxidative/hydrolytic pathways.

- XRD : Monitor crystallinity changes affecting shelf life. Data inform lyophilization or inert-atmosphere storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.